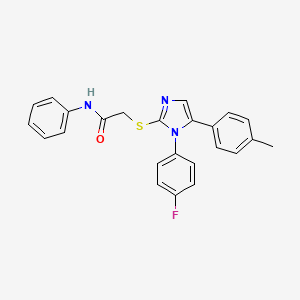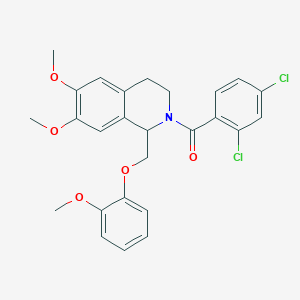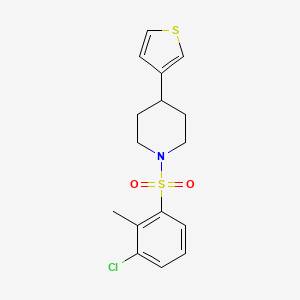![molecular formula C17H15N3O3 B2934638 N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide CAS No. 831244-59-8](/img/structure/B2934638.png)
N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that have been widely studied due to their broad range of chemical and biological properties . They are known for their antimicrobial activity and are considered promising in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of these compounds is typically elucidated using 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . Based on XRD and DFT data, the aromaticity of the 1,3,4-oxadiazole ring has been estimated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include annulation reactions, followed by desulfurization/intramolecular rearrangement . The yield of these reactions can be quite high, reaching up to 94% .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, the melting point of similar compounds has been reported to be around 133-135 °C . The IR spectrum of similar compounds shows characteristic bands due to C=O stretching vibration, confirming the formation of the 1,3,4-oxadiazole ring .科学的研究の応用
Computational and Pharmacological Potentials
The research on heterocyclic derivatives, including 1,3,4-oxadiazoles, highlights their significance in pharmacological fields. Computational and pharmacological evaluations have demonstrated the potential of these compounds in toxicity assessment, tumor inhibition, and their roles as antioxidant, analgesic, and anti-inflammatory agents. Specifically, certain derivatives exhibited binding and inhibitory effects across various assays, indicating their utility in addressing complex biological challenges (M. Faheem, 2018).
Antimicrobial and Hemolytic Activities
The synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has been explored, revealing their antimicrobial efficacy against selected microbial species. These compounds have shown promising results in antimicrobial and hemolytic activity assays, suggesting their potential application in developing new antimicrobial agents (Samreen Gul et al., 2017).
Antiprotozoal and Antimicrobial Effects
Further studies on quinoxaline-based 1,3,4-oxadiazoles have uncovered their notable antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings open up new avenues for the application of such compounds in combating infectious diseases and highlight the therapeutic potential of oxadiazole derivatives (N. Patel et al., 2017).
Anticancer Properties
In the realm of cancer research, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These studies have identified compounds with significant cytotoxicity, offering a promising direction for developing new anticancer therapies (A. Vinayak et al., 2014).
作用機序
Target of Action
Oxadiazoles, the core structure of this compound, have been widely studied for their high therapeutic values . They have shown a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Mode of Action
It’s known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic structure . The presence of two nitrogen atoms and one oxygen atom in the oxadiazole ring allows for a variety of interactions with biological targets .
Biochemical Pathways
Given the wide range of biological activities associated with oxadiazoles, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against various cell lines . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line .
特性
IUPAC Name |
N-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)18-14-9-5-6-10-15(14)22-11-16-19-20-17(23-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHFCLLEZCNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)
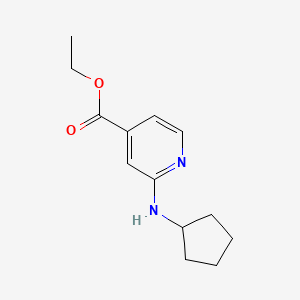
![4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2934558.png)
![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)
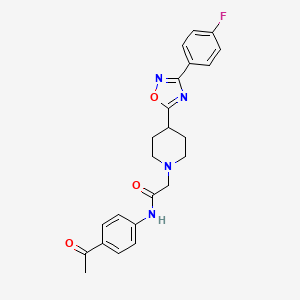
![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2934564.png)
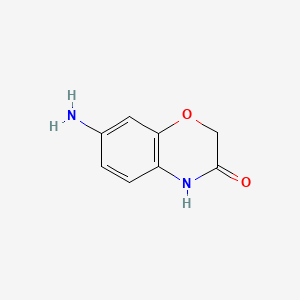
![3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2934567.png)
![[(S)-beta-Methyl-2-methoxyphenethyl]amine](/img/structure/B2934569.png)
